

12-Phenyldodecanoic acid chemical properties

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Compound of Interest

Compound Name: 12-Phenyldodecanoic acid

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An In-Depth Technical Guide to **12-Phenyldodecanoic Acid**: Properties, Synthesis, and Applications in Cellular Signaling

Introduction

12-Phenyldodecanoic acid (12-PDA) is a synthetic, terminally-phenylated long-chain fatty acid. Its structure, comprising a C12 aliphatic chain capped by a benzene ring and terminated with a carboxylic acid group, makes it a unique molecular probe in lipid research. Unlike its natural counterparts, the bulky phenyl group provides a distinctive tag, preventing metabolism through typical β -oxidation pathways and allowing researchers to trace its movement and interactions within biological systems. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of **12-Phenyldodecanoic acid**, with a focus on its role in elucidating fatty acid signaling pathways for professionals in research and drug development.

Physicochemical and Spectroscopic Profile

The unique structure of **12-Phenyldodecanoic acid** dictates its physical properties and yields a distinct spectroscopic fingerprint essential for its identification and characterization.

Core Chemical Properties

A summary of the fundamental properties of **12-Phenyldodecanoic acid** is presented below.

Property	Value	Reference(s)
CAS Number	14507-27-8	[1][2]
Molecular Formula	C ₁₈ H ₂₈ O ₂	[1][2]
Molecular Weight	276.41 g/mol	[1][2]
IUPAC Name	12-phenyldodecanoic acid	[2]
Synonyms	12-phenyllauric acid, ω-phenyldodecanoic acid	[1][2]
Melting Point	60.5-61.5 °C	[3]
Boiling Point	174 °C at 0.008 Torr	[3]
Appearance	White solid (inferred)	
Solubility	Soluble in organic solvents (e.g., ether, THF, toluene); poorly soluble in water.	[4]

Structural Representation

Caption: Chemical Structure of **12-Phenyldodecanoic acid**.

Spectroscopic Analysis

While raw spectral data is instrument- and condition-dependent, the structural features of 12-PDA give rise to predictable signals that are fundamental for its verification.[5][6]

- ¹H NMR Spectroscopy:
 - Aromatic Protons: Multiplets typically appear in the δ 7.1-7.3 ppm range, corresponding to the five protons on the terminal phenyl ring.
 - Alpha-Methylene Protons: A triplet at approximately δ 2.35 ppm, corresponding to the CH₂ group adjacent to the carboxylic acid.

- Benzyl-Methylene Protons: A triplet around δ 2.6 ppm for the CH_2 group adjacent to the phenyl ring.
- Aliphatic Chain: A large, broad signal between δ 1.2-1.6 ppm representing the bulk of the methylene groups in the long alkyl chain.
- Carboxylic Acid Proton: A broad singlet, often appearing downfield ($> \delta$ 10 ppm), which may be exchangeable with D_2O .
- ^{13}C NMR Spectroscopy:
 - Carbonyl Carbon: A signal in the δ 175-185 ppm range.
 - Aromatic Carbons: Multiple signals between δ 125-145 ppm.
 - Aliphatic Carbons: A series of signals in the δ 20-40 ppm range, corresponding to the different methylene carbons in the chain.
- Mass Spectrometry (MS):
 - The electron ionization (EI) mass spectrum is expected to show a molecular ion peak $[\text{M}]^+$ at m/z 276.41.
 - Common fragmentation patterns include the loss of the carboxyl group (-45 Da) and characteristic cleavages along the alkyl chain. A prominent peak at m/z 91 corresponding to the tropylium ion (C_7H_7^+) is a hallmark of a terminal benzyl moiety.
- Infrared (IR) Spectroscopy:
 - O-H Stretch: A very broad band from $2500\text{-}3300\text{ cm}^{-1}$, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
 - C=O Stretch: A strong, sharp absorption band around $1700\text{-}1725\text{ cm}^{-1}$.
 - C-H Stretches: Aliphatic C-H stretches just below 3000 cm^{-1} and aromatic C-H stretches just above 3000 cm^{-1} .
 - C=C Stretches: Aromatic ring stretching absorptions in the $1450\text{-}1600\text{ cm}^{-1}$ region.

Synthesis and Chemical Reactivity

Synthetic Protocols

12-Phenyldodecanoic acid is typically synthesized from precursors containing the C12 backbone. One established method is the Clemmensen reduction of an aryl ketone.[\[4\]](#)

Experimental Protocol: Synthesis via Clemmensen Reduction[\[4\]](#)

This protocol describes the reduction of 11-benzoylundecanoic acid to yield **12-phenyldodecanoic acid**.

- **Amalgamated Zinc Preparation:** To a solution of mercuric chloride (1 g) in deionized water (30 mL), add 1 mL of concentrated HCl. Add powdered zinc (24 g) portion-wise with vigorous mechanical stirring. Stir for 5 minutes, then decant the aqueous solution.
- **Reaction Setup:** To the freshly prepared zinc amalgam, add 15 mL of water and 36 mL of concentrated HCl. Cool the exothermic mixture to room temperature.
- **Addition of Reactants:** Add 11-benzoylundecanoic acid (5.4 g) followed by toluene (25 mL).
- **Reflux:** Stir the mixture and heat to reflux for 20 hours. During the first 6 hours of reflux, add an additional 12 mL of concentrated HCl in portions.
- **Workup:** Cool the reaction mixture. Decant the liquid and separate the aqueous and organic phases. Triturate the remaining solid zinc three times with 25 mL of diethyl ether.
- **Extraction:** Extract the aqueous phase three times with 15 mL portions of diethyl ether.
- **Purification:** Combine all organic phases, wash with water and then brine, and dry over anhydrous MgSO_4 . Filter off the drying agent and remove the solvents under reduced pressure to yield a solid residue.
- **Final Isolation:** Dissolve the residue in ether and extract with a dilute NaOH solution. Discard the organic layer. Acidify the aqueous layer with concentrated HCl and extract with ether. Wash the final ether solution with water and brine, dry over MgSO_4 , filter, and evaporate the solvent in vacuo to yield the final product, **12-phenyldodecanoic acid**.

Alternative synthetic routes starting from materials like 11-bromoundecanoic acid have also been reported.^[7]

Chemical Reactivity

12-Phenyldodecanoic acid undergoes reactions typical of carboxylic acids, providing a handle for further chemical modification.^[8]

- **Esterification:** Reacts with alcohols in the presence of an acid catalyst (e.g., H₂SO₄) to form esters.
- **Amide Formation:** Can be converted to amides by first forming a more reactive acyl chloride (using SOCl₂ or (COCl)₂) followed by reaction with an amine, or by direct coupling with an amine using reagents like DCC.^[8]
- **Reduction:** The carboxylic acid group can be reduced to a primary alcohol (12-phenyl-1-dodecanol) using strong reducing agents like LiAlH₄.
- **Friedel-Crafts Reactions:** The terminal phenyl group can undergo electrophilic aromatic substitution, although the long, deactivating alkyl chain makes this less favorable than with simple aromatics.^[9]

Role in Biological Systems and Research Applications

Fatty acids are not merely energy substrates; they are potent signaling molecules that regulate gene expression and cellular metabolism.^{[10][11]} **12-Phenyldodecanoic acid** serves as an invaluable tool to dissect these processes.

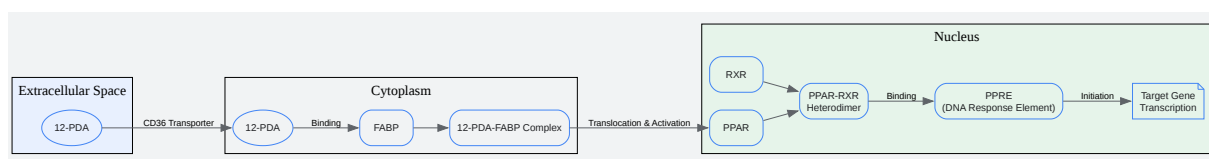
Fatty Acid Signaling and PPAR Activation

Long-chain fatty acids are known endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that control the expression of genes involved in lipid and glucose metabolism.^{[12][13]} The general mechanism involves:

- **Cellular Uptake:** Fatty acids are transported into the cell via membrane proteins like CD36.^{[14][15]}

- Intracellular Transport: Inside the cell, they are often chaperoned by Fatty Acid Binding Proteins (FABPs).[16]
- Nuclear Receptor Activation: The fatty acid or a metabolite binds to and activates a PPAR isoform (α , δ/β , or γ).[17][18]
- Gene Transcription: The activated PPAR forms a heterodimer with the Retinoid X Receptor (RXR), binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, and initiates transcription.[12][13]

The phenyl group of 12-PDA makes it resistant to β -oxidation, prolonging its intracellular lifetime and making it a stable agonist for studying PPAR-mediated signaling pathways.



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Caption: Generalized Fatty Acid Signaling Pathway via PPARs.

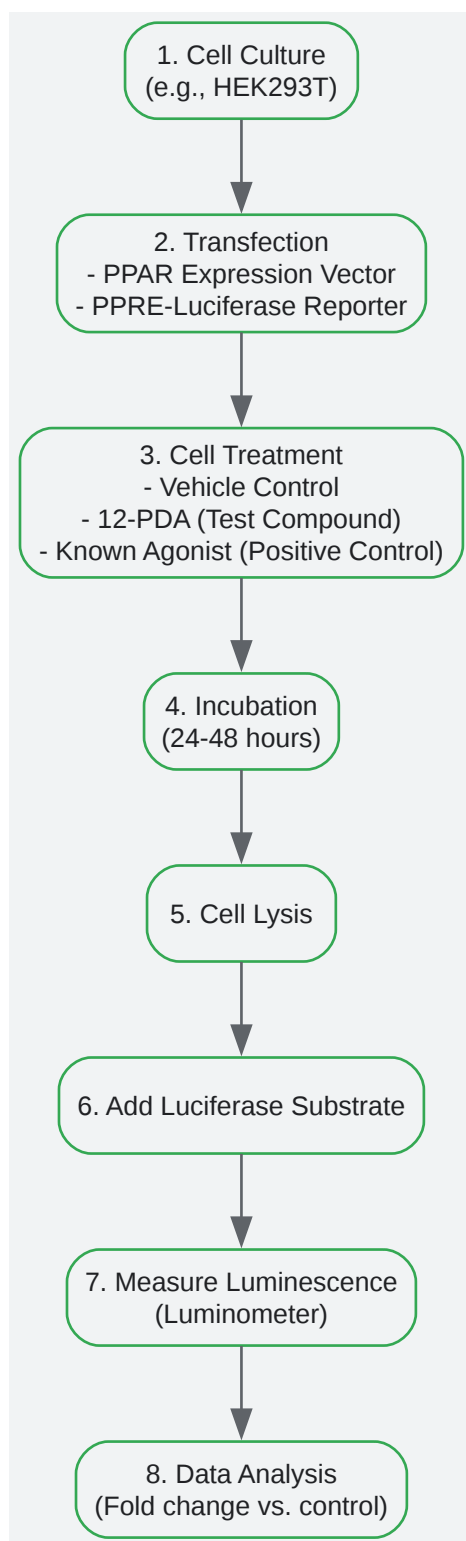
Key Research Applications

- Probing Lipid Metabolism: As a non-metabolizable fatty acid analog, 12-PDA can be used to study fatty acid uptake, intracellular trafficking, and protein binding without the confounding effects of metabolic degradation.
- Drug Discovery: By studying how 12-PDA and its derivatives activate specific PPAR isoforms, researchers can gain insights for designing novel therapeutic agents for metabolic diseases like type 2 diabetes and dyslipidemia.[18]

- Synthesis of Biological Probes: **12-Phenyldodecanoic acid** is a useful chemical building block. It has been used in the preparation of S-galactosyl phenyl-capped ceramides, which are potent stimulators of human natural killer T (NKT) cells, highlighting its utility in immunology research.^{[3][19]}

Experimental Workflow: PPAR Reporter Assay

To quantify the ability of 12-PDA to activate PPARs, a luciferase reporter assay is a standard method.



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Caption: Workflow for a PPAR-Luciferase Reporter Gene Assay.

Conclusion

12-Phenyldodecanoic acid is more than a simple fatty acid; it is a sophisticated chemical tool that provides significant advantages for studying lipid biology. Its defined physicochemical properties, well-characterized spectroscopic profile, and established synthetic routes make it an accessible and reliable compound for researchers. Its resistance to metabolism, coupled with its ability to engage with key cellular machinery like PPARs, positions it as a critical probe for unraveling the complexities of fatty acid signaling, with direct implications for the development of therapeutics targeting metabolic and inflammatory diseases.

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